molecular formula C12H20N4 B6331938 N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine CAS No. 887922-91-0

N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine

Cat. No. B6331938
CAS RN: 887922-91-0
M. Wt: 220.31 g/mol
InChI Key: JFQVAQFGAKHEBB-UHFFFAOYSA-N
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Description

N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine is a laboratory chemical . It has a molecular formula of C12 H20 N4 .

Scientific Research Applications

Cytochrome P450 Inhibition One significant area of research involves the study of compounds that can inhibit cytochrome P450 isoforms, which are crucial for drug metabolism. For instance, compounds with structural similarities to "N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine" have been evaluated for their potential to modulate the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other drugs and potentially reducing drug-drug interactions (Khojasteh et al., 2011).

Neuropharmacology In neuropharmacology, compounds of this class have been explored for their potential effects on neurotransmitter systems, which could inform the development of new treatments for psychiatric and neurological disorders. For example, research on designer psychostimulants and their pharmacology highlights the importance of understanding how modifications to the piperazine moiety can influence activity at various neurotransmitter receptors, potentially leading to novel therapeutic agents or insights into the mechanisms of drug dependence and addiction (Iversen et al., 2014).

Safety and Hazards

N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10-7-14-9-12(15-10)16-5-3-11(4-6-16)8-13-2/h7,9,11,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQVAQFGAKHEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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